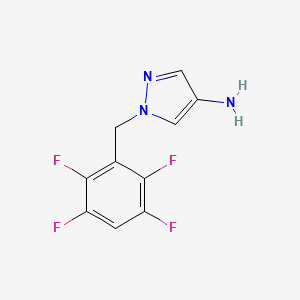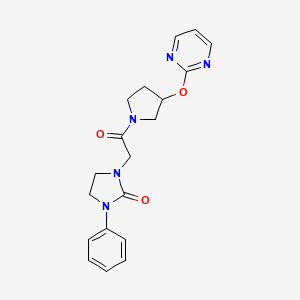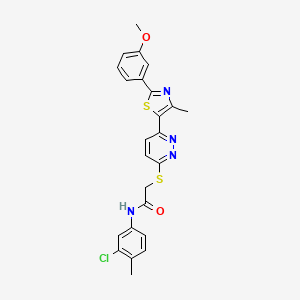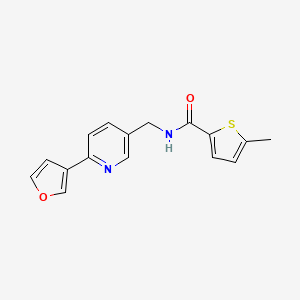
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfonyl group, and a methoxypyrrolidinyl group attached to a piperidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of 1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dichlorophenyl sulfonyl intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate nucleophile to form the dichlorophenyl sulfonyl intermediate.
Formation of the methoxypyrrolidinyl intermediate: This step involves the reaction of 3-methoxypyrrolidine with a suitable electrophile to form the methoxypyrrolidinyl intermediate.
Coupling of intermediates: The final step involves the coupling of the dichlorophenyl sulfonyl intermediate with the methoxypyrrolidinyl intermediate in the presence of a base to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxypyrrolidinyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and piperidine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a tool for probing specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses. The specific pathways involved depend on the nature of the target and the context of the study.
Comparación Con Compuestos Similares
1-(2,5-dichlorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
1-((2,5-Dichlorophenyl)sulfonyl)-4-(pyrrolidin-1-yl)piperidine: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-((2,5-Dichlorophenyl)sulfonyl)-4-(morpholin-1-yl)piperidine: This compound contains a morpholine ring instead of a pyrrolidine ring, which may influence its solubility and pharmacokinetic properties.
1-((2,5-Dichlorophenyl)sulfonyl)-4-(piperidin-1-yl)piperidine: This compound lacks the additional nitrogen-containing ring, which may impact its binding affinity and selectivity for specific targets.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3S/c1-23-14-6-7-19(11-14)13-4-8-20(9-5-13)24(21,22)16-10-12(17)2-3-15(16)18/h2-3,10,13-14H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPIHMIUSXXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-diethylaniline](/img/structure/B2782740.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2782744.png)
![3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2782745.png)
![2-[(4-Methoxyphenyl)methyl]-1-oxo-3-phenyl-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2782747.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxopiperazin-1-yl)propanoic acid](/img/structure/B2782749.png)





![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2782759.png)


